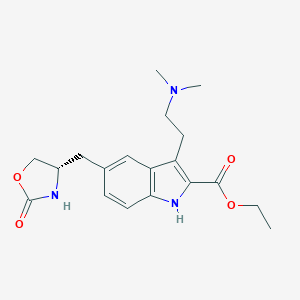

Zolmitriptan 2-carboxylic acid ethyl ester

Description

Contextualization as a Related Compound of Zolmitriptan (B1197)

In the context of pharmaceutical analysis and quality control, a "related compound" refers to any substance present in a drug substance or drug product that is not the active pharmaceutical ingredient (API) itself. These can include starting materials, intermediates, by-products, or degradation products. Zolmitriptan 2-carboxylic acid ethyl ester is classified as a related compound of zolmitriptan. americanchemicalsuppliers.com The European Pharmacopoeia (EP) and the United States Pharmacopeia (USP) list several impurities for zolmitriptan, which are closely monitored to ensure the safety and efficacy of the final drug product. sigmaaldrich.comsynthinkchemicals.comcymitquimica.comsynzeal.com While not always assigned a specific letter designation in pharmacopeial monographs, this ester is recognized as a potential impurity that can arise during the manufacturing process. americanchemicalsuppliers.comsynthinkchemicals.com The structural similarity between the ester and the final zolmitriptan molecule underscores its classification as a related compound.

Table 1: Key Zolmitriptan Related Compounds

| Compound Name | CAS Number | Molecular Formula | Role/Classification |

|---|---|---|---|

| Zolmitriptan | 139264-17-8 | C16H21N3O2 | Active Pharmaceutical Ingredient |

| Zolmitriptan Impurity A (R-Isomer) | 139264-24-7 | C16H21N3O2 | Enantiomeric Impurity sigmaaldrich.com |

| Zolmitriptan Related Compound C | 1346599-24-3 | C17H21N3O2 | Process-Related Impurity synzeal.compharmaceresearch.com |

| Zolmitriptan EP Impurity F | 139264-69-0 | C15H23N3O | Process-Related Impurity cymitquimica.com |

| This compound | 868622-23-5 (HCl salt) | C19H25N3O4 | Intermediate and Process-Related Impurity americanchemicalsuppliers.com |

Significance as a Synthetic Intermediate in Zolmitriptan Production

The primary significance of this compound lies in its role as a key intermediate in several synthetic routes to produce zolmitriptan. americanchemicalsuppliers.comgoogle.com A common manufacturing process involves a multi-step synthesis culminating in the formation of this ester. google.com The indole (B1671886) ring, a core structural feature of zolmitriptan, is constructed, and the side chains are introduced, leading to the formation of the (S)-3-(2-dimethylaminoethyl)-5-(2-oxo-1,3-oxazolidin-4-ylmethyl)-1H-indol-2-carboxylic acid ethyl ester intermediate. google.com

The subsequent steps in the synthesis are crucial for converting this intermediate into the final API. These typically involve:

Saponification: The ethyl ester group is hydrolyzed, usually under basic conditions (e.g., using potassium hydroxide), to form the corresponding carboxylic acid, (S)-3-(2-Dimethylaminoethyl)-5-(2-oxo-1,3-oxazolidin-4-ylmethyl)-1H-indol-2-carboxylic acid. google.com

Decarboxylation: The resulting carboxylic acid is then heated, often in the presence of a catalyst like cuprous oxide in a high-boiling solvent such as quinoline (B57606), to remove the carboxyl group as carbon dioxide. chemicalbook.com This final step yields zolmitriptan. google.comchemicalbook.com

Characterization as a Process-Related Impurity in Pharmaceutical Manufacturing

Given its position as the penultimate intermediate in a common synthetic pathway, this compound is a well-characterized process-related impurity. americanchemicalsuppliers.com Process-related impurities are substances that are formed or introduced during the manufacturing process and are present in the final drug substance. synthinkchemicals.comsynthinkchemicals.com The presence of this ester in the final batch of zolmitriptan is typically due to incomplete saponification and/or decarboxylation reactions. google.comchemicalbook.com

If the hydrolysis of the ester to the carboxylic acid is not driven to completion, the unreacted ester will be carried forward. Similarly, if the decarboxylation step is incomplete, both the intermediate carboxylic acid and any remaining ester could persist as impurities. The control of these impurities is a critical aspect of pharmaceutical manufacturing and is mandated by regulatory bodies to ensure the quality, safety, and consistency of the drug. synthinkchemicals.com Analytical methods, such as high-performance liquid chromatography (HPLC), are developed and validated to detect and quantify the levels of this compound and other related compounds in the final API. ijpbs.comresearchgate.net

Table 2: Compound Details

| Compound Name | IUPAC Name | CAS Number |

|---|---|---|

| Zolmitriptan | (4S)-4-({3-[2-(dimethylamino)ethyl]-1H-indol-5-yl}methyl)-1,3-oxazolidin-2-one | 139264-17-8 |

| This compound | (S)-3-(2-Dimethylaminoethyl)-5-(2-oxo-1,3-oxazolidin-4-ylmethyl)-1H-indol-2-carboxylic Acid Ethyl Ester | Not specified for free base, 868622-23-5 for Hydrochloride salt americanchemicalsuppliers.com |

| (S)-3-(2-Dimethylaminoethyl)-5-(2-oxo-1,3-oxazolidin-4-ylmethyl)-1H-indol-2-carboxylic acid | (S)-3-(2-Dimethylaminoethyl)-5-(2-oxo-1,3-oxazolidin-4-ylmethyl)-1H-indol-2-carboxylic acid | 659738-69-9 synzeal.com |

| Potassium hydroxide (B78521) | Potassium hydroxide | 1310-58-3 |

| Cuprous oxide | Copper(I) oxide | 1317-39-1 |

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-[2-(dimethylamino)ethyl]-5-[[(4S)-2-oxo-1,3-oxazolidin-4-yl]methyl]-1H-indole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N3O4/c1-4-25-18(23)17-14(7-8-22(2)3)15-10-12(5-6-16(15)21-17)9-13-11-26-19(24)20-13/h5-6,10,13,21H,4,7-9,11H2,1-3H3,(H,20,24)/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKXOFVDKSFHGRL-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)CC3COC(=O)N3)CCN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)C[C@H]3COC(=O)N3)CCN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

191864-24-1 | |

| Record name | Zolmitriptan 2-carboxylic acid ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0191864241 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ZOLMITRIPTAN 2-CARBOXYLIC ACID ETHYL ESTER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/856I63228M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for Zolmitriptan (B1197) 2-Carboxylic Acid Ethyl Ester

The formation of this key ester intermediate is primarily achieved through multi-step synthetic pathways that culminate in the construction of the indole (B1671886) ring system, a core feature of the triptan class of molecules.

The Fischer indole synthesis is a cornerstone reaction in the preparation of Zolmitriptan and its precursors. derpharmachemica.comresearchgate.net This acid-catalyzed reaction involves the cyclization of a phenylhydrazine (B124118) and an aldehyde or ketone to form an indole. jk-sci.com In the context of Zolmitriptan synthesis, a substituted phenylhydrazine, specifically (S)-4-(4-hydrazinobenzyl)-l,3-oxazolidin-2-one, is reacted with a suitable carbonyl compound. derpharmachemica.comgoogle.com This reaction first forms a hydrazone intermediate, which, under acidic conditions and heat, undergoes a chemicalbook.comchemicalbook.com-sigmatropic rearrangement and subsequent cyclization to yield the indole structure. jk-sci.comgoogle.com The choice of the carbonyl reactant is critical for introducing the desired substituents onto the indole ring, including the 2-carboxylic acid ethyl ester group, leading directly to the formation of (S)-3-(2-Dimethylaminoethyl)-5-(2-oxo-1,3-oxazolidin-4-ylmethyl)-1H-indol-2-carboxylic Acid Ethyl Ester. americanchemicalsuppliers.comgoogle.com

The synthesis of the target ester is not a single step but a sequence of transformations involving several key intermediate compounds. The process often begins with (S)-4-(4-aminobenzyl)-2-oxazolidinone. google.com This starting material undergoes diazotization followed by a reduction to produce the crucial hydrazine (B178648) intermediate, which is then used in the Fischer indole synthesis. google.comgoogle.com

The key transformations can be summarized as:

Diazotization: The primary aromatic amine, (S)-4-(4-aminobenzyl)-2-oxazolidinone, is treated with a diazotizing agent like sodium nitrite (B80452) in an acidic solution (e.g., hydrochloric acid) at low temperatures to form a diazonium salt. google.comgoogle.com

Reduction to Hydrazine: The intermediate diazonium salt is then reduced to the corresponding hydrazine, (S)-4-(4-hydrazinobenzyl)-l,3-oxazolidin-2-one. A common reducing agent for this step is stannous chloride. google.com

Hydrazone Formation: The resulting hydrazine is condensed with a carbonyl compound, such as an alkyl-2-acetyl-5-aminopentanoate derivative, to form a hydrazone intermediate. google.comgoogle.com

Indolization: This hydrazone undergoes the acid-catalyzed Fischer indole cyclization to form the indole ring, yielding the target Zolmitriptan 2-carboxylic acid ethyl ester. google.comgoogle.com

Table 1: Key Intermediates in the Synthesis of this compound

| Intermediate Compound Name | Role in Synthesis |

| (S)-4-(4-aminobenzyl)-2-oxazolidinone | Starting material containing the oxazolidinone ring and the aromatic amine group. |

| (S)-4-(4-benzyldiazonium)-1,3-oxazolidin-2-one chloride | Diazonium salt intermediate formed from the aromatic amine. google.com |

| (S)-4-(4-hydrazinobenzyl)-l,3-oxazolidin-2-one | Key hydrazine intermediate for the Fischer indole synthesis. google.com |

| Hydrazone Intermediate | Formed from the reaction of the hydrazine and a carbonyl compound; precursor to indole ring formation. google.comgoogle.com |

The successful synthesis of this compound relies on the precise use of various reagents and catalysts, each with a specific function in the reaction sequence.

Table 2: Reagents and Catalysts in Ester Synthesis

| Reagent/Catalyst | Chemical Formula | Role in Synthesis |

| Sodium Nitrite | NaNO₂ | Diazotizing agent used to convert the primary aromatic amine to a diazonium salt. google.comgoogle.com |

| Hydrochloric Acid | HCl | Provides the acidic medium required for diazotization and the Fischer indole synthesis. google.comgoogle.com |

| Stannous Chloride | SnCl₂ | A reducing agent used to convert the diazonium salt intermediate to the hydrazine derivative. google.com |

| Protic or Lewis Acids | e.g., HCl, H₂SO₄, ZnCl₂ | Catalyze the Fischer indole synthesis by promoting the cyclization of the hydrazone intermediate. jk-sci.com |

| Organic Solvents | e.g., Ethanol (B145695), Ethyl Acetate (B1210297) | Serve as the reaction medium and are used for extraction and purification of intermediates and the final product. google.comgoogle.com |

Conversion Pathways and Derivatization from this compound

Once synthesized, this compound is not the final active pharmaceutical ingredient but an advanced intermediate. It undergoes further chemical modifications, primarily hydrolysis and decarboxylation, to yield Zolmitriptan.

The ethyl ester group at the 2-position of the indole ring is converted to a carboxylic acid through a process of saponification (alkaline hydrolysis). google.com This transformation is typically achieved by heating the ester in an alkaline medium, such as an alcoholic solution of potassium hydroxide (B78521) (KOH). google.com The reaction proceeds for a set duration, often at the reflux temperature of the solvent, to ensure complete conversion. google.com Following the reaction, the mixture is worked up to isolate the resulting carboxylate salt, which is then neutralized to yield (S)-3-(2-Dimethylaminoethyl)-5-(2-oxo-1,3-oxazolidin-4-ylmethyl)-1H-indol-2-carboxylic acid.

The final step in converting the intermediate to Zolmitriptan is the removal of the carboxylic acid group from the 2-position of the indole ring. google.com This decarboxylation reaction is typically carried out at very high temperatures, often between 180°C and 250°C. chemicalbook.comgoogle.com The reaction requires an inert, high-boiling point solvent, with quinoline (B57606) being a commonly cited example. chemicalbook.com A catalyst, such as cuprous oxide (Cu₂O), is added to facilitate the removal of carbon dioxide (CO₂) from the molecule. chemicalbook.com Once the evolution of CO₂ ceases, the reaction is complete, and the resulting mixture is cooled and subjected to purification procedures to isolate the final Zolmitriptan product. chemicalbook.comgoogle.com

Transesterification Processes and Related Ester Modifications

Transesterification, the process of exchanging the organic group of an ester with the organic group of an alcohol, can be performed under acidic or basic conditions. While specific transesterification reactions involving this compound are not extensively detailed in the provided research, related ester modifications are crucial for its conversion.

A key transformation is the saponification of the ethyl ester group, which is then followed by decarboxylation to yield Zolmitriptan. google.com This process involves heating the ethyl ester in the presence of a base, such as potassium hydroxide in an ethanol solution, to hydrolyze the ester into its corresponding carboxylic acid. google.com The resulting indolecarboxylic acid is then decarboxylated, typically at high temperatures in an inert solvent with a suitable catalyst, to produce the final Zolmitriptan compound. google.comgoogle.com

Table 1: Conditions for Saponification of this compound

| Parameter | Condition | Source |

|---|---|---|

| Reagent | Potassium Hydroxide (KOH) | google.com |

| Solvent | Ethanol | google.com |

| Temperature | Reflux | google.com |

| Duration | 1 hour | google.com |

This hydrolysis and subsequent decarboxylation represent a critical modification of the ester group, essential for completing the synthesis of Zolmitriptan from its ethyl ester intermediate. google.comgoogle.com

Optimization and Efficiency in Chemical Synthesis

Yield Improvement Strategies for Production

One significant approach is the development of a "one-pot" synthesis process where intermediates are not isolated, which minimizes material loss between steps. google.com Improvements in yield have been achieved by carefully controlling reaction parameters such as pH, temperature, dilution, and reaction time. google.com For instance, in the Fischer indole synthesis step, which forms the core indole structure, adjusting the pH of the reaction mixture to a narrow range of 1.7 to 1.85 has been shown to significantly increase the yield of crude Zolmitriptan. derpharmachemica.com

The choice of solvents and purification methods also plays a critical role. The use of ketonic solvents can lead to the formation of solvates that not only afford a higher yield (45-50% w/w) but also higher purity. google.com Recrystallization from specific solvent systems, such as isopropyl alcohol and n-heptane, is another key strategy to improve the yield of the final pure product. derpharmachemica.com

Table 2: Yield Improvement Approaches in Zolmitriptan Synthesis

| Strategy | Method | Outcome | Source |

|---|---|---|---|

| Process Control | 'One-pot' synthesis without intermediate isolation | Minimized material loss, improved efficiency | google.com |

| pH Optimization | Adjusting reaction pH to 1.7-1.85 during indole formation | Increased yield of crude product | derpharmachemica.com |

| Solvent Selection | Use of ketonic solvents for purification | Higher yield (45-50% w/w) and purity | google.com |

| Purification | Recrystallization from IPA/n-heptane | High yield of pure Zolmitriptan | derpharmachemica.com |

Control of By-product Formation and Purity Enhancement

Ensuring the purity of the final pharmaceutical product is paramount, and this begins with controlling by-product formation in the synthesis of intermediates like this compound. This compound itself can be considered an impurity in the final Zolmitriptan product if the preceding decarboxylation step is incomplete. americanchemicalsuppliers.com

Key strategies for purity enhancement include avoiding column chromatography, which is often difficult to scale for commercial production. derpharmachemica.com Instead, purification is achieved through controlled precipitation and recrystallization. For example, crude Zolmitriptan can be extracted into ethyl acetate and washed multiple times to remove residual salts and other impurities, yielding a product with HPLC purity greater than 99%. google.com

Another method involves the formation and isolation of a salt, such as Zolmitriptan hydrochloride. epo.orggoogle.com This crystalline salt can be easily purified by "salting out" from the reaction mixture and then converting it back to the free base in high purity. epo.orggoogle.com This multi-step purification process, involving conversion to a salt and back to the base, effectively removes impurities. google.com The total impurities in the crude product can be controlled to less than 0.50% through such rigorous purification protocols. google.com

Stereoselective Synthetic Considerations for Chiral Purity

Zolmitriptan is a single (S)-enantiomer, and therefore, maintaining chiral purity throughout the synthesis is a critical consideration. windows.net The stereochemistry is established early in the synthetic sequence, typically by using a chiral starting material. The synthesis often begins with (L)-nitrophenylalanine, which sets the (S)-stereocenter that is carried through to the final product. google.comresearchgate.net

The entire synthetic pathway is designed to be stereoselective, meaning each reaction step must proceed without affecting the established chiral center. The Fischer indole synthesis, a key step in forming the indole ring of Zolmitriptan, must be conducted under conditions that preserve the stereochemical integrity of the oxazolidinone moiety. derpharmachemica.comresearchgate.netgoogle.com

The final purity of Zolmitriptan is assessed using chiral chromatography techniques to ensure it is free from its (R)-enantiomer, referred to as Impurity A. windows.net The European Pharmacopoeia monograph for Zolmitriptan specifies a resolution factor of at least 2.0 between the (S)- and (R)-enantiomers, highlighting the importance of chiral purity. windows.net

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| (L)-nitrophenylalanine |

| (R)-enantiomer |

| (S)-4-(4-aminobenzyl)-1,3-oxazolidin-2-one |

| (S)-4-(4-hydrazinobenzyl)-1,3-oxazolidin-2-one hydrochloride |

| 4,4-diethoxy-N,N-dimetylbutylamine |

| 4-(N,N-Dimethylamino)butanal dimethyl acetal |

| Boron trifluoride |

| Cuprous oxide |

| Ethanol |

| Ethyl acetate |

| Hydrochloric acid |

| Isopropyl alcohol |

| n-heptane |

| Phosphoric acid |

| Potassium hydroxide |

| Quinoline |

| Sodium disulphite |

| Sodium nitrite |

| Stannous chloride |

| Sulfuric acid |

| Toluene |

| Trifluoroacetic anhydride |

| Zolmitriptan |

| This compound |

Analytical Characterization and Method Development for Zolmitriptan 2 Carboxylic Acid Ethyl Ester

Spectroscopic Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of a molecule by mapping the carbon and hydrogen atoms. It provides information on the chemical environment, connectivity, and stereochemistry of the nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

¹H NMR analysis provides detailed information about the number and types of hydrogen atoms in a molecule. For Zolmitriptan (B1197) 2-carboxylic acid ethyl ester, the ¹H NMR spectrum would be expected to show distinct signals corresponding to the different proton environments within the molecule.

Expected ¹H NMR Spectral Features:

Ethyl Ester Group: A characteristic triplet for the methyl (-CH₃) protons and a quartet for the methylene (B1212753) (-CH₂-) protons would be observed, indicating the presence of the ethyl group.

Aromatic Protons: Signals in the aromatic region of the spectrum would correspond to the protons on the indole (B1671886) ring system. The specific splitting patterns (singlets, doublets, triplets) would help confirm the substitution pattern on the ring.

Aliphatic Protons: The spectrum would also display signals for the methylene protons of the ethyl side chain attached to the indole nitrogen, the protons of the dimethylamino group, and the protons associated with the oxazolidinone ring and its connecting methylene bridge.

NH Proton: A broad singlet corresponding to the indole N-H proton would likely be present, and its chemical shift could be solvent-dependent.

A hypothetical data table illustrating the kind of information obtained from a ¹H NMR spectrum is presented below. Please note, the chemical shift values are estimates based on typical ranges for similar structures and are for illustrative purposes only.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Ethyl -CH₃ | ~1.4 | Triplet |

| Ethyl -CH₂- | ~4.4 | Quartet |

| N(CH₃)₂ | ~2.3 | Singlet |

| Indole Ring Protons | 7.0 - 7.8 | Various (d, s) |

| Oxazolidinone Ring Protons | 3.5 - 4.5 | Multiplets |

| Indole N-H | >10.0 | Broad Singlet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

¹³C NMR spectroscopy provides information on the carbon skeleton of a molecule. Each unique carbon atom in Zolmitriptan 2-carboxylic acid ethyl ester would give a distinct signal in the spectrum.

Expected ¹³C NMR Spectral Features:

Carbonyl Carbons: Signals at the lower field end of the spectrum (typically 150-180 ppm) would correspond to the ester carbonyl carbon and the oxazolidinone carbonyl carbon.

Aromatic Carbons: A series of signals in the 110-140 ppm range would represent the carbon atoms of the indole ring.

Aliphatic Carbons: The carbon atoms of the ethyl group, the dimethylamino group, and the aliphatic portions of the side chains would appear at the higher field end of the spectrum (typically 10-70 ppm).

A representative table of expected ¹³C NMR data is shown below for illustrative purposes.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| Ester C=O | ~165 |

| Oxazolidinone C=O | ~158 |

| Indole Ring Carbons | 110 - 140 |

| O-CH₂ (Ethyl) | ~61 |

| N(CH₃)₂ | ~45 |

| CH₃ (Ethyl) | ~14 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would display characteristic absorption bands confirming its key structural features.

Expected IR Absorption Bands:

N-H Stretch: A sharp peak around 3300-3400 cm⁻¹ corresponding to the indole N-H stretching vibration.

C-H Stretches: Absorptions just below 3000 cm⁻¹ for aliphatic C-H bonds and just above 3000 cm⁻¹ for aromatic C-H bonds.

C=O Stretches: Two distinct and strong absorption bands would be expected for the two carbonyl groups: one for the ester (around 1720-1740 cm⁻¹) and another for the cyclic carbamate (B1207046) (oxazolidinone) (around 1750-1770 cm⁻¹).

C-N Stretch: An absorption band in the 1200-1350 cm⁻¹ region corresponding to the C-N stretching of the dimethylamino group.

C-O Stretch: Strong bands in the 1000-1300 cm⁻¹ range due to the C-O stretching vibrations of the ester group.

| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |

| Indole N-H Stretch | 3300 - 3400 | Medium |

| Ester C=O Stretch | 1720 - 1740 | Strong |

| Oxazolidinone C=O Stretch | 1750 - 1770 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Weak |

| Aliphatic C-N Stretch | 1200 - 1350 | Medium |

| Ester C-O Stretch | 1000 - 1300 | Strong |

Mass Spectrometry (MS) Applications for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. For this compound (C₁₉H₂₅N₃O₄), the expected monoisotopic mass is approximately 359.18 g/mol . High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition by providing a highly accurate mass measurement.

Under electron ionization (EI) or electrospray ionization (ESI), the molecule would ionize and fragment in a predictable manner. Analysis of these fragments would help to piece together the structure of the molecule, confirming the presence of the ethyl ester, dimethylaminoethyl, and oxazolidinone methyl indole moieties.

Other Vibrational and Electronic Spectroscopic Methods for Comprehensive Characterization

To achieve a fully comprehensive characterization, other spectroscopic methods could be employed.

Ultraviolet-Visible (UV-Vis) Spectroscopy: This technique would provide information about the electronic transitions within the molecule, particularly the conjugated indole ring system. The spectrum would be expected to show characteristic absorbance maxima that are useful for quantitative analysis.

Raman Spectroscopy: As a complementary technique to IR spectroscopy, Raman spectroscopy provides information about vibrational modes in the molecule. It can be particularly useful for identifying non-polar bonds and symmetric vibrations that are weak or absent in the IR spectrum.

Together, these analytical techniques provide a complete and unambiguous structural confirmation of this compound, ensuring its identity and purity as a pharmaceutical intermediate.

Information on Analytical Methods for "this compound" is Not Available in Publicly Accessible Scientific Literature

Following a comprehensive search for scientific literature detailing the analytical characterization and method development specifically for the chemical compound “this compound,” it has been determined that there is no available data to fulfill the requested article structure.

The search for methodologies related to High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS), and specific validation parameters such as specificity, linearity, and detection limits for this particular ethyl ester derivative did not yield any relevant results.

While there is extensive published research on the analytical methods for the parent compound, Zolmitriptan, and its various other process-related impurities and metabolites, the specific compound of interest, this compound, is not mentioned in the available scientific papers. The existing literature focuses on the development and validation of methods for Zolmitriptan and other known impurities, providing detailed data on their chromatographic separation and quantification. However, this information does not pertain to the requested ethyl ester compound.

Therefore, it is not possible to generate a scientifically accurate and factual article that adheres to the provided outline, as the necessary research findings and data for "this compound" are absent from the searched sources. Any attempt to create the requested content would require speculation or the use of irrelevant data, which would compromise the scientific integrity of the article.

Chromatographic Separation and Quantification Methodologies

Method Development and Validation Parameters

Accuracy and Precision Assessments

The accuracy and precision of an analytical method are fundamental to its reliability. Accuracy is typically determined by assessing the recovery of a known amount of the analyte spiked into a sample matrix. Precision is evaluated by analyzing multiple samples and is usually expressed as the relative standard deviation (RSD) of the results.

Table 1: Illustrative Accuracy Data for a Zolmitriptan Related Compound

| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | % Recovery |

| 0.50 | 0.49 | 98.0% |

| 1.00 | 1.01 | 101.0% |

| 1.50 | 1.48 | 98.7% |

This table is for illustrative purposes only and does not represent actual data for this compound.

Table 2: Illustrative Precision Data for a Zolmitriptan Related Compound

| Concentration (µg/mL) | Intra-day Precision (% RSD, n=6) | Intermediate Precision (% RSD, n=6) |

| 0.50 | 1.2 | 1.8 |

| 1.00 | 0.8 | 1.3 |

| 1.50 | 0.9 | 1.5 |

This table is for illustrative purposes only and does not represent actual data for this compound.

It is important to note that without specific studies on this compound, any discussion on its analytical method's accuracy and precision remains general. The development and validation of an analytical method for this specific compound would require dedicated research to establish these critical performance characteristics.

Quality Control and Regulatory Implications of Zolmitriptan 2 Carboxylic Acid Ethyl Ester

Role in Impurity Profiling and Specification Setting for Active Pharmaceutical Ingredients

Impurity profiling is a cornerstone of modern pharmaceutical analysis, involving the identification and quantification of all potential impurities in an API. Zolmitriptan (B1197) 2-carboxylic acid ethyl ester plays a crucial role in this process for Zolmitriptan. As a known intermediate in certain synthetic routes, its carryover into the final API is a possibility that must be carefully monitored. americanchemicalsuppliers.com

The primary goal of impurity profiling is to establish a comprehensive understanding of the purity of the drug substance. This involves developing and validating analytical methods capable of detecting and quantifying all potential process-related impurities, including starting materials, by-products, and intermediates like Zolmitriptan 2-carboxylic acid ethyl ester, as well as degradation products. nih.govresearchgate.netresearchgate.net

Compliance with International Regulatory Guidelines for Pharmaceutical Intermediates and Impurities (e.g., ICH Guidelines)

The control of pharmaceutical impurities is mandated by international regulatory bodies to ensure global standards of drug quality and safety. The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) provides a comprehensive framework for the control of impurities in new drug substances and drug products.

Key ICH guidelines relevant to the control of this compound include:

ICH Q3A (R2): Impurities in New Drug Substances: This guideline establishes thresholds for reporting, identifying, and qualifying impurities. As a potential process-related impurity, this compound must be controlled within these thresholds. The reporting threshold is the level above which an impurity must be reported in the regulatory submission. The identification threshold is the level above which the structure of the impurity must be confirmed. The qualification threshold is the level above which the biological safety of the impurity must be established.

ICH Q7: Good Manufacturing Practice for Active Pharmaceutical Ingredients: This guideline outlines the requirements for GMP in the manufacture of APIs. It emphasizes the need for robust process controls to minimize the formation of impurities and for thorough analytical testing to ensure that the API consistently meets its pre-defined quality specifications, including the limits for specific impurities like this compound.

Manufacturing processes for Zolmitriptan are designed and optimized to ensure that the final product's purity meets these stringent ICH guidelines, often achieving a purity of over 99.9%. google.com Adherence to these guidelines is essential for gaining regulatory approval for the API and the corresponding finished pharmaceutical products in major markets worldwide.

Analytical Strategies for Batch Release Testing and Stability Studies

To ensure that each batch of Zolmitriptan API meets the established specifications and complies with regulatory standards, robust analytical strategies are employed for both batch release and long-term stability monitoring.

Batch Release Testing: High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the predominant analytical techniques for the separation and quantification of Zolmitriptan and its related substances, including this compound. researchgate.netresearchgate.net These methods offer high sensitivity, specificity, and precision, making them ideal for routine quality control. nih.gov A validated, stability-indicating HPLC or UHPLC method is used to test each batch of API before its release for formulation. The method must be able to resolve the main compound from all known and potential unknown impurities. researchgate.net

Table 1: Example of HPLC Method Parameters for Zolmitriptan Impurity Profiling

| Parameter | Condition |

|---|---|

| Column | C8 or C18 reversed-phase (e.g., 150 mm x 6 mm, 10 µm) |

| Mobile Phase | Acetonitrile and Phosphate Buffer (e.g., 25:75 v/v), pH 7.5 |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 225 nm or 229 nm |

| Injection Volume | 20 µL |

| Column Temperature | 25°C |

This table presents a generalized set of parameters; specific conditions may vary based on the validated method in use. researchgate.netpharmacophorejournal.com

Stability Studies: Stability testing is performed to understand how the quality of the API varies over time under the influence of environmental factors such as temperature and humidity. These studies are conducted according to ICH guidelines (e.g., ICH Q1A(R2)), which specify storage conditions and testing frequencies. geneesmiddeleninformatiebank.nlalmacgroup.com The same validated, stability-indicating analytical methods used for batch release are employed in these studies. almacgroup.com Samples of the API are stored at long-term (e.g., 25°C/60% RH) and accelerated (e.g., 40°C/75% RH) conditions and tested at predetermined intervals. geneesmiddeleninformatiebank.nl The purpose is to monitor for any increase in existing impurities or the appearance of new degradation products over the proposed re-test period of the API, ensuring that this compound and other impurities remain within the specified limits throughout the shelf life of the drug substance. nih.govalmacgroup.com

Table 2: Validation Parameters for Analytical Methods (ICH Q2(R1))

| Parameter | Description | Typical Acceptance Criteria |

|---|---|---|

| Specificity | Ability to assess the analyte unequivocally in the presence of other components. | Resolution between Zolmitriptan and impurities > 2.0 |

| Linearity | Ability to obtain test results directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.999 |

| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated. | Signal-to-Noise ratio > 3 |

| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio > 10 |

| Accuracy | The closeness of test results to the true value. | % Recovery typically within 98.0% to 102.0% |

| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly. | Relative Standard Deviation (RSD) ≤ 2% |

This table outlines key validation parameters as per ICH guidelines to ensure an analytical method is fit for purpose. pharmacophorejournal.comwalshmedicalmedia.com

Table of Compound Names

| Compound Name |

|---|

| Zolmitriptan |

| This compound |

| This compound hydrochloride |

| (S)-4-(aminobenzyl)-1,3-oxazolidin-2-one |

| (S)-4-(4-hydrazinobenzyl)-1,3-oxazolidin-2-one |

| Acetonitrile |

| Trifluoroacetic acid |

| Triethylamine |

| Ammonium formate |

| n-propylamine |

| Quinoline (B57606) |

| Cuprous oxide |

| Sodium nitrite (B80452) |

| Methanol |

| Orthophosphoric acid |

| Potassium dihydrogen phosphate |

| Anhydrous disodium (B8443419) hydrogen phosphate |

Patent Landscape and Intellectual Property Protection Pertaining to Zolmitriptan 2 Carboxylic Acid Ethyl Ester

Overview of Patented Synthetic Processes Involving the Compound as an Intermediate

Patented synthetic routes to Zolmitriptan (B1197) often feature Zolmitriptan 2-carboxylic acid ethyl ester as a late-stage intermediate. A notable process involves a multi-step sequence that constructs the core indole (B1671886) structure and subsequently modifies it to yield the final active molecule. google.com In this pathway, the ethyl ester is formed before the final two critical chemical transformations: saponification and decarboxylation. google.comgoogleapis.com

The synthesis begins with precursor molecules that are cyclized via a Fischer indole synthesis to form the indole backbone. google.com Subsequent steps are designed to introduce the requisite side chains at positions 3 and 5 of the indole ring. One patented method describes the preparation of (S)-3-(2-dimethylaminoethyl)-5-[2-oxo-1,3-oxazolidin-4-ylmethyl]-1H-indol-2-carboxylic acid ethyl ester, which is the formal name for the intermediate . google.com The final stages of this patented process, which directly involve the intermediate, are outlined below. google.comgoogleapis.com

Table 1: Key Final Steps in a Patented Zolmitriptan Synthesis

| Step | Reaction | Description |

|---|---|---|

| 1 | Saponification | The ethyl ester group of this compound is hydrolyzed, typically using a base like potassium hydroxide (B78521) in an alcoholic solvent. This converts the ester into its corresponding indolecarboxylic acid. google.comgoogleapis.com |

| 2 | Decarboxylation | The resulting indolecarboxylic acid is then heated, often at high temperatures (e.g., 200°C) in the presence of reagents like quinoline (B57606) and cuprous oxide, to remove the carboxylic acid group as carbon dioxide. This step yields the final Zolmitriptan molecule. google.comgoogle.com |

Implications for Generic Drug Development and Manufacturing Strategies

The patent landscape for a drug's synthetic intermediates has profound implications for generic manufacturers. The existence of patents covering key intermediates like this compound and the processes to make and use them forms a primary barrier to market entry. manusaktteva.com Generic companies must carefully navigate this intellectual property to develop a manufacturing process that is both cost-effective and non-infringing.

A primary strategy for generic developers is to wait for the expiration of key patents covering the synthesis of the active pharmaceutical ingredient (API). Once these patents expire, the methods described within them, including the use of specific intermediates, enter the public domain. However, the intellectual property landscape is often more complex, involving multiple layers of protection.

Table 2: Implications of Patent Landscape on Generic Strategy

| Factor | Implication for Generic Manufacturers |

|---|---|

| Multiple Synthetic Routes | The existence of several distinct, patented synthetic pathways to Zolmitriptan offers strategic options. google.comgoogle.com Generic firms can choose to "design around" an existing, unexpired patent by developing a novel synthetic route or by using a process from an expired patent. |

| Process vs. Composition of Matter Patents | Patents may cover the intermediate compound itself (composition of matter) or the specific process of using it (process patent). Process patents can sometimes be easier to design around than patents on the molecule itself. |

| Secondary Patents | Even after patents on the API synthesis expire, market exclusivity for the brand-name drug can be extended by secondary patents. These often cover specific formulations (e.g., nasal sprays), crystalline forms, or methods of use. westlaw.comipwatchdog.com Litigation is common, with generic companies challenging the validity of these later-stage patents to enable market entry. amneal.comamneal.com |

| Cost and Efficiency | The choice of synthetic route directly impacts the cost of goods. A route involving a stable, easily purified intermediate like this compound might be advantageous. Generic manufacturers invest heavily in process chemistry to optimize patented methods or develop new ones that are more efficient and scalable, thereby allowing them to compete on price. |

The case of Zolmitriptan illustrates this complexity. After the primary patents on the molecule were challenged, further litigation ensued over patents protecting the Zomig® nasal spray formulation. westlaw.comipwatchdog.com This demonstrates that a generic manufacturer's strategy cannot solely focus on the API synthesis. It must also account for the full spectrum of intellectual property, including delivery systems and formulations, which can delay the launch of a generic equivalent. drugs.com Therefore, control over an efficient and non-infringing synthesis of key intermediates like this compound is a necessary, but not always sufficient, condition for successful generic drug development.

Broader Academic and Research Trajectories

Exploration of Novel and Sustainable Synthetic Pathways for Analogous Compounds

The synthesis of triptan-class molecules, including the precursors to zolmitriptan (B1197), has traditionally relied on established methods like the Fischer indole (B1671886) synthesis. mdpi.comwikipedia.org However, the pharmaceutical industry's increasing emphasis on sustainability and efficiency is driving research into novel synthetic strategies. ctfassets.netmdpi.com A primary goal is to minimize synthetic steps, maximize atom economy, and reduce the generation of hazardous waste. ctfassets.net

One area of exploration is the use of advanced catalytic systems. Palladium-catalyzed cross-coupling reactions, for instance, offer an alternative to classical indole synthesis, potentially allowing for the construction of the core indole structure from different starting materials under milder conditions. mdpi.comresearchgate.net Another approach involves biocatalysis, which uses enzymes to perform specific chemical transformations. mdpi.comworldpharmatoday.com This method offers high selectivity and efficiency under green reaction conditions (e.g., in water), reducing the need for harsh reagents and organic solvents. mdpi.com

Furthermore, innovative reaction technologies are being investigated. Microwave-assisted synthesis can dramatically shorten reaction times from hours to minutes and often increases product yields. mdpi.com Continuous flow chemistry is another promising technology that allows for precise control over reaction parameters, enhancing safety and product quality while minimizing solvent usage. mdpi.comglobelapharma.com These modern approaches represent a significant shift from traditional batch processing toward more sustainable and efficient manufacturing of zolmitriptan analogues and other pharmaceutical intermediates.

| Synthetic Approach | Key Principles & Advantages | Relevance to Triptan Analogues |

|---|---|---|

| Advanced Catalysis (e.g., Palladium-based) | Enables novel bond formations (C-C, C-N), potentially shortening synthetic routes and improving overall yield. ctfassets.netresearchgate.net | Provides alternative methods for constructing the indole core, moving beyond the limitations of classical syntheses. researchgate.net |

| Biocatalysis | Utilizes enzymes for high selectivity and efficiency under mild, aqueous conditions, reducing waste and metal contamination. mdpi.comworldpharmatoday.com | Offers a green pathway for producing chiral intermediates with high enantiomeric purity. mdpi.com |

| Microwave-Assisted Synthesis | Accelerates reaction rates, reduces reaction times, and can improve yields. mdpi.com | Speeds up key steps in the synthesis, such as ring formation or functional group transformations. |

| Continuous Flow Chemistry | Enhances safety, improves heat and mass transfer, allows for precise process control, and reduces solvent volume. mdpi.comglobelapharma.com | Enables safer, more consistent, and automated production of pharmaceutical intermediates. mdpi.com |

Development of Advanced Analytical Techniques for Complex Reaction Mixtures and Impurity Detection

Ensuring the purity of active pharmaceutical ingredients (APIs) like zolmitriptan is critical, necessitating robust analytical methods to detect and quantify process-related impurities and degradation products. nih.gov Research in this area focuses on developing highly sensitive and specific techniques capable of resolving complex mixtures.

High-Performance Liquid Chromatography (HPLC) is a foundational technique, with various methods developed for zolmitriptan and its related substances. nih.govresearchgate.net Modern advancements include the use of Ultra-Performance Liquid Chromatography (UPLC), which offers higher resolution and faster analysis times for detecting isomeric impurities. omicsonline.org For structural elucidation of unknown impurities, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable. omicsonline.orgijpbs.com LC-MS/MS provides molecular weight information and fragmentation patterns, allowing for the confident identification of novel process-related impurities. ijpbs.com

Another powerful technique for separating stereoisomers is Capillary Zone Electrophoresis (CZE). This method is particularly important for zolmitriptan, as the desired (S)-isomer is pharmacologically potent while the (R)-isomer is considered a toxic impurity. CZE provides the high resolution needed to separate these enantiomers and ensure the final product meets stringent purity requirements. sciex.com The development of these stability-indicating methods is crucial for routine quality control and for comprehensive stability studies of the drug substance. nih.gov

| Analytical Technique | Primary Application for Zolmitriptan Intermediates | Key Findings/Capabilities |

|---|---|---|

| HPLC / UPLC | Quantification of known and unknown impurities; routine quality control and stability analysis. nih.govomicsonline.org | Capable of separating zolmitriptan from potential impurities like (S)-4-(4-aminobenzyl)-1,3-oxazolidin-2-one and (S)-4-(4-hydrazinobenzyl)-1,3-oxazolidin-2-one. nih.govresearchgate.net |

| LC-MS/MS | Identification and structural elucidation of unknown impurities and degradation products. omicsonline.orgijpbs.com | Successfully used to determine the molecular weight and structure of novel isomeric and oxidative impurities formed during synthesis and storage. omicsonline.orgijpbs.com |

| Capillary Zone Electrophoresis (CZE) | Separation and quantification of enantiomeric impurities, specifically the (R)-isomer of zolmitriptan. sciex.com | Provides high resolution necessary to separate the (S)- and (R)-isomers, ensuring enantiomeric purity meets pharmacopoeial limits. sciex.com |

Computational Chemistry Approaches to Understanding Reaction Mechanisms and Stereoselectivity

Computational chemistry has become a vital tool for gaining deeper insight into complex reaction mechanisms, transition states, and the origins of stereoselectivity. For compounds related to Zolmitriptan 2-carboxylic acid ethyl ester, a key reaction is the Fischer indole synthesis. mdpi.comwikipedia.org This reaction involves a complex cascade, including the formation of a phenylhydrazone, isomerization to an enamine, and a crucial acs.orgacs.org-sigmatropic rearrangement. wikipedia.orgresearchgate.net

Theoretical studies, often employing Density Functional Theory (DFT), can model this reaction pathway. Researchers can calculate the energy barriers for each step, identify the rate-determining step, and visualize the three-dimensional structure of transition states. researchgate.net This understanding is not merely academic; it allows chemists to predict how changes in substrates, catalysts, or reaction conditions will affect the reaction's outcome and efficiency.

Application of Green Chemistry Principles in the Production of Pharmaceutical Intermediates

The pharmaceutical industry is increasingly adopting the principles of green chemistry to minimize its environmental impact. worldpharmatoday.comglobelapharma.com The production of pharmaceutical intermediates like this compound is a key area for implementing these principles. The core tenets of green chemistry focus on waste prevention, maximizing atom economy, using safer solvents and reagents, and improving energy efficiency. globelapharma.comacs.org

A major focus is the replacement of hazardous organic solvents with more environmentally benign alternatives, known as green solvents (e.g., water, ethanol (B145695), or supercritical fluids). mdpi.com Research also emphasizes the use of catalytic reagents over stoichiometric ones, as catalysts are used in smaller quantities and can often be recycled, reducing waste. researchgate.net

The holistic application of these principles is transforming pharmaceutical manufacturing. acs.org By designing synthetic routes that are shorter, generate less waste, and use safer substances, companies can reduce their environmental footprint while also often lowering production costs. ctfassets.networldpharmatoday.com This shift involves a life-cycle approach to chemical products, considering the environmental implications from the design and synthesis of intermediates all the way through to the final API. mdpi.com The integration of green chemistry is not just an ethical imperative but a driver of innovation in the synthesis of zolmitriptan precursors and other essential medicines. ctfassets.net

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling Zolmitriptan 2-carboxylic acid ethyl ester in laboratory settings?

- Methodological Answer :

- Engineering Controls : Use localized exhaust ventilation or closed systems to minimize airborne exposure .

- Personal Protective Equipment (PPE) : Wear NIOSH-approved respirators, chemically resistant gloves (e.g., nitrile), and safety goggles. Lab coats and closed-toe shoes are mandatory .

- Spill Management : Collect spills using inert absorbents (e.g., vermiculite) and dispose of as hazardous waste. Avoid environmental release .

Q. How can researchers confirm the structural integrity of this compound after synthesis?

- Methodological Answer :

- Analytical Techniques : Use - and -NMR to verify ester and carboxylic acid functional groups. Compare spectral data with published benchmarks (e.g., substituent chemical shifts for pyrimidine derivatives) .

- Mass Spectrometry (MS) : Employ high-resolution MS (HRMS) to confirm molecular ion peaks and fragmentation patterns aligned with theoretical values .

Q. What solvents and conditions are optimal for synthesizing ethyl ester derivatives of heterocyclic carboxylic acids?

- Methodological Answer :

- Reaction Design : Use ethyl bromopyruvate or ethyl cyanoacetate as esterification agents in acidic media (e.g., acetic acid with ammonium acetate). Monitor pH to avoid premature hydrolysis .

- Purification : Column chromatography with silica gel and ethyl acetate/hexane gradients (e.g., 1:4 ratio) to isolate esters .

Advanced Research Questions

Q. How does the Dimroth rearrangement influence the stability of this compound under basic conditions?

- Methodological Answer :

- Mechanistic Studies : Conduct kinetic experiments in aqueous NaOH (0.1–1.0 M) at 25–50°C. Track ester degradation via HPLC and identify rearrangement products (e.g., imidazo[1,2-a]pyrimidine-3-carboxylic acid derivatives) .

- Isotopic Labeling : Synthesize - or -labeled analogs to trace nitrogen migration during rearrangement using 2D NMR (e.g., HSQC) .

Q. What catalytic strategies enhance the photoredox reactivity of this compound in radical addition reactions?

- Methodological Answer :

- Catalyst Selection : Use iridium(III) phenyl-tetrazole complexes (e.g., [Ir(ptrz)(tBu-bpy)]) under blue LED light (450 nm) to generate dithiane radicals from hydrolyzed esters .

- Reaction Optimization : Vary Michael acceptor substrates (e.g., α,β-unsaturated ketones) and measure yields via GC-MS. Control selectivity by tuning catalyst oxidation potentials .

Q. How can researchers resolve contradictions in reported synthetic yields for this compound derivatives?

- Methodological Answer :

- Data Triangulation : Compare protocols from peer-reviewed journals (e.g., Fusi et al., 2012) and replicate under controlled conditions. Document variables like reaction time, solvent purity, and catalyst aging .

- Statistical Analysis : Apply ANOVA to assess yield variability across trials. Use Q-test to identify outliers in published datasets .

Q. What are the stereochemical implications of this compound’s chiral centers in pharmacological activity?

- Methodological Answer :

- Isomer Separation : Use chiral HPLC columns (e.g., Chiralpak IA) with hexane/isopropanol mobile phases. Validate enantiomeric purity via polarimetry .

- Bioactivity Assays : Test isolated isomers in vitro (e.g., receptor binding assays for 5-HT agonism). Correlate EC values with stereochemistry .

Methodological Best Practices

Q. How should researchers document experimental procedures for reproducibility?

- Guidelines :

- Chemical Specifications : Report CAS numbers, purity grades (e.g., ≥98%), and storage conditions (e.g., -20°C under argon) .

- Ethical Compliance : Adhere to institutional safety protocols (e.g., IRB approvals for bioassays) and cite ethical guidelines (e.g., ICMJE standards) .

Q. What statistical methods are appropriate for analyzing enzymatic inhibition data involving this compound?

- Guidelines :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.